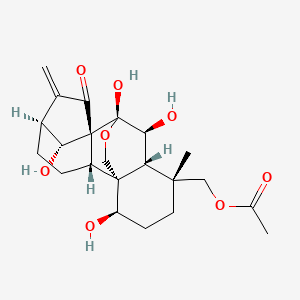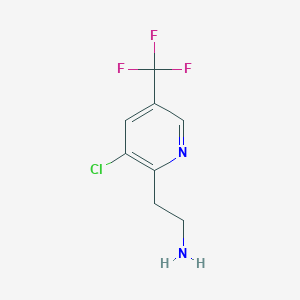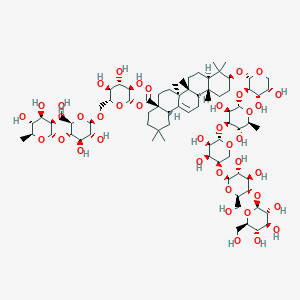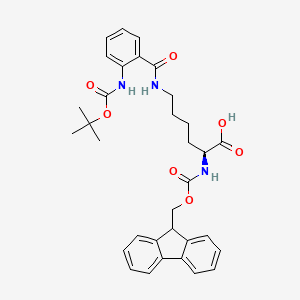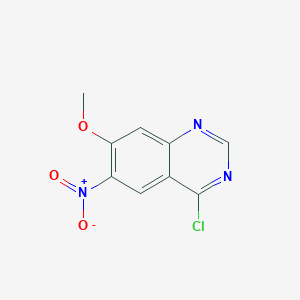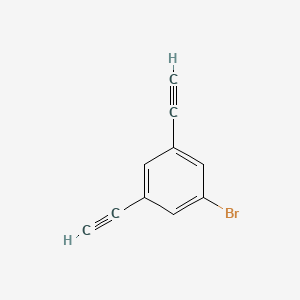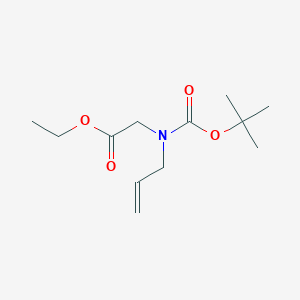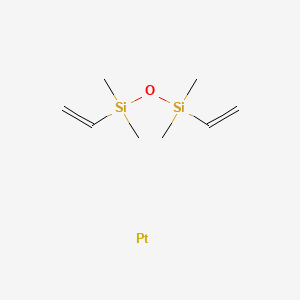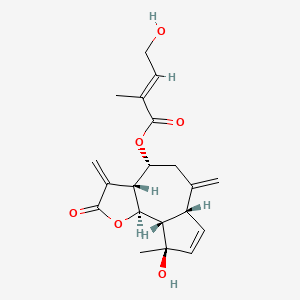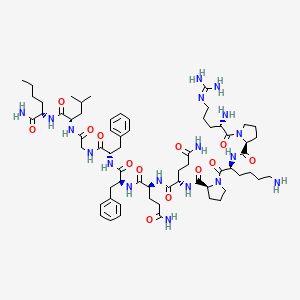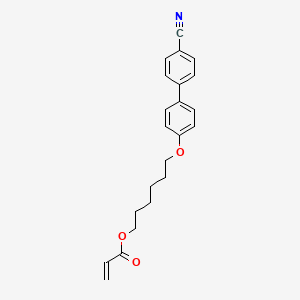
6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate
概要
説明
6-(4-Cyano-biphenyl-4’-yloxy)hexyl acrylate is a white to almost white powder or crystal . It is also known as 6OCBs, a type of liquid crystal that is responsive to small changes in temperature, shear, electric (or magnetic) fields, and the structure of solid surfaces with which they are in contact .
Synthesis Analysis
The synthesis of 6-(4-Cyano-biphenyl-4’-yloxy)hexyl acrylate involves the use of 4-(hexyloxy bromide)-4’-cyanobiphenyl, acrylic acid, and KHCO3. These ingredients are added to 300 mL of DMF and heated for 12 hours. The reaction solvent is then cooled to room temperature and poured into deionized water, followed by filtration .Molecular Structure Analysis
The molecular formula of 6-(4-Cyano-biphenyl-4’-yloxy)hexyl acrylate is C22H23NO3 . The InChI code is 1S/C22H23NO3/c1-2-22(24)26-16-6-4-3-5-15-25-21-13-11-20(12-14-21)19-9-7-18(17-23)8-10-19/h2,7-14H,1,3-6,15-16H2 .Physical And Chemical Properties Analysis
6-(4-Cyano-biphenyl-4’-yloxy)hexyl acrylate has a melting point of 71°C . It is soluble in acetone . Its density is predicted to be 1.12±0.1 g/cm3 .科学的研究の応用
Liquid Crystal Elastomers
6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate is used in the synthesis of liquid-crystalline elastomers. These elastomers exhibit rapid deformation under direct current voltage when swollen in a low molecular weight liquid crystal, especially in the nematic phase. This property has implications for advanced materials with responsive characteristics (Kishi et al., 1994).
Alignment in Block Copolymers
The compound is instrumental in achieving microdomain alignment in block copolymers. For instance, it facilitates the alignment of poly(ethylene oxide) microdomains in magnetic fields. This alignment is significant for materials science, especially in the context of improving the structural and functional properties of polymers (Osuji et al., 2010).
Photoconductivity and Nonlinear Optical Properties
In the realm of photoconductivity and nonlinear optical properties, this compound is used in synthesizing multifunctional monomers. These monomers, when copolymerized, yield photoconducting nonlinear optical polymers. Such materials are significant in the development of advanced photonic and electronic devices (Kim et al., 1999).
Liquid Crystalline Polymers and Photoinduced Alignment
The monomers containing this compound are key in preparing liquid crystalline polymers exhibiting photoinduced alignment. These materials show potential in the fields of optoelectronics and photonics, where controlled alignment is crucial (Zhu et al., 2006).
Photoreactive Vesicles
This compound also finds use in the synthesis of amphiphilic block copolymers forming large vesicles. The photo-softening effect observed in these vesicles is significant for applications in drug delivery and controlled release systems (Yan et al., 2011).
Optically Isotropic Mesophases
The copolymerization of this compound can lead to the formation of optically isotropic mesophases in certain polymers. These phases are particularly interesting for their potential in creating new types of display technologies (Barmatov et al., 2007).
Dye-Sensitized Solar Cells
This compound is also relevant in the synthesis of organic dyes for dye-sensitized solar cells. The incorporation of this compound in these dyes can enhance their photovoltaic properties, contributing to more efficient solar energy conversion (Saritha et al., 2017).
Safety and Hazards
The safety information for 6-(4-Cyano-biphenyl-4’-yloxy)hexyl acrylate includes several hazard statements: H302+H312+H332-H315-H319-H317 . This indicates that it may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction .
特性
IUPAC Name |
6-[4-(4-cyanophenyl)phenoxy]hexyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-2-22(24)26-16-6-4-3-5-15-25-21-13-11-20(12-14-21)19-9-7-18(17-23)8-10-19/h2,7-14H,1,3-6,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHSOWSFSFGPAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
100653-74-5 | |
| Record name | 2-Propenoic acid, 6-[(4′-cyano[1,1′-biphenyl]-4-yl)oxy]hexyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100653-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89823-23-4 | |
| Record name | 4-[(6-Acryloyloxy)hexyloxy]-4'-cyanobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

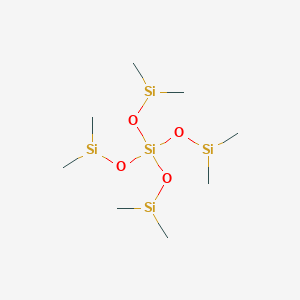
![[2-(3-Cyclohexenyl)ethyl]triethoxysilane](/img/structure/B1631256.png)

